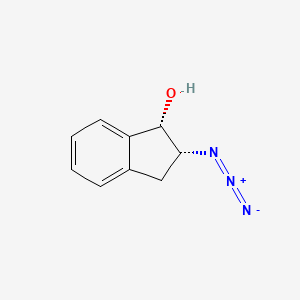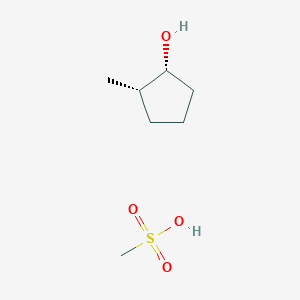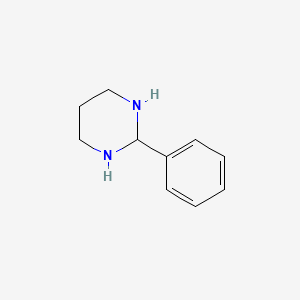
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- is a chemical compound with the molecular formula C9H9N3O It is a derivative of indanol, featuring an azido group at the second position and a hydroxyl group at the first position
Preparation Methods
The synthesis of 1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- typically involves the following steps:
Starting Material: The synthesis begins with 1H-Inden-1-ol, 2,3-dihydro- as the starting material.
Azidation: The hydroxyl group at the second position is converted to an azido group using reagents such as sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Chemical Reactions Analysis
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azido group can yield amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major products formed from these reactions include ketones, amines, and triazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is utilized in bioconjugation techniques, where it is attached to biomolecules for labeling and detection purposes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- involves its interaction with molecular targets through its azido and hydroxyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- can be compared with other similar compounds such as:
1H-Inden-1-ol, 2,3-dihydro-: Lacks the azido group, making it less reactive in cycloaddition reactions.
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1R,2S)-: A stereoisomer with different spatial arrangement, potentially leading to different reactivity and biological activity.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Features additional methyl groups, altering its physical and chemical properties.
Properties
CAS No. |
166942-30-9 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(1S,2R)-2-azido-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-8-5-6-3-1-2-4-7(6)9(8)13/h1-4,8-9,13H,5H2/t8-,9+/m1/s1 |
InChI Key |
GXARJZSMOVQDPH-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)

![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)

![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)



![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

